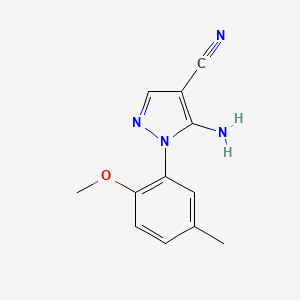

5-Amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-(2-methoxy-5-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-8-3-4-11(17-2)10(5-8)16-12(14)9(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXGZJPQBYDEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is with a molecular weight of approximately 230.27 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a methoxy-methyl phenyl group, contributing to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | XYZ123456789 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions followed by nitrile introduction via nucleophilic substitution. The compound can be synthesized under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial activity. A study found that certain pyrazole derivatives showed inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

Anticancer Activity

The compound has shown promise as an anticancer agent. For instance, modifications on the pyrazole scaffold have led to derivatives that inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. One derivative demonstrated nanomolar activity against FGFRs and effectively suppressed the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound's functional groups facilitate hydrogen bonding and electrostatic interactions, modulating enzyme activity and potentially interfering with cell signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial properties, demonstrating their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation, a series of aminopyrazoles were tested for their antiproliferative effects on liver cancer cells (HepG2) and cervical cancer cells (HeLa). The results showed that certain derivatives led to significant growth inhibition, suggesting that structural modifications could enhance anticancer efficacy while minimizing toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5-Amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including nucleophilic substitutions and cyclization reactions. The chemical structure features a pyrazole ring, which is crucial for its biological activity.

Biological Activities

2.1 Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa .

2.2 Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents. In vitro studies have reported that pyrazole derivatives can disrupt microbial cell membranes, leading to cell death .

2.3 Insecticidal Properties

In agricultural applications, compounds related to this compound have been utilized as insecticides. Ethiprole, a phenylpyrazole derivative, acts as a neurotoxin affecting GABA-regulated chloride channels in insects, thereby controlling pest populations effectively .

Case Studies

Case Study 1: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of this compound involved testing its effects on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.

Conclusion and Future Directions

The applications of this compound span multiple fields, from medicinal chemistry to agricultural sciences. Its demonstrated biological activities suggest that further research could lead to novel therapeutic agents and effective pest control solutions.

Future studies should focus on optimizing the synthesis processes to enhance yield and purity while exploring the mechanisms underlying its biological activities. Additionally, in vivo studies are essential to evaluate the safety and efficacy of this compound in clinical settings.

Data Summary Table

| Application Area | Activity Type | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer | Significant cytotoxic effects on cancer cells |

| Antimicrobial | Bactericidal/Fungicidal | Effective against various pathogens |

| Agricultural Science | Insecticidal | Acts on GABA-regulated chloride channels in insects |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, stability, and molecular interactions. Below is a comparative analysis:

Key Observations :

Physicochemical and Spectroscopic Data

- Melting Points: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: 170.7–171.2 °C . 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: 173.1 °C .

- NMR Data: 5-Amino-1-(2-chlorophenyl) derivatives show characteristic peaks for NH₂ (δ 8.06–11.49 ppm) and aromatic protons (δ 7.42–7.84 ppm) .

Vorbereitungsmethoden

Reaction Overview

The most established route involves the nucleophilic attack of hydrazines on β-ketonitrile derivatives, resulting in the formation of pyrazole rings through intramolecular cyclization.

Key Intermediates and Mechanism

- Starting Material: β-Ketonitriles, such as 4-(1-cyano-2-oxoethyl)benzamide derivatives.

- Reaction Pathway:

- Hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Intramolecular cyclization occurs as the second nitrogen atom attacks the nitrile carbon, leading to pyrazole ring formation.

- Aromatization yields the amino-pyrazole derivative.

Preparation of 5-Amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile

- Precursor Synthesis: The specific β-ketonitrile derivative is synthesized via hydrolysis and functionalization of aromatic ketones bearing methoxy and methyl substituents at the 2- and 5-positions, respectively.

- Reaction Conditions:

- Solvent: Ethanol or fluorinated ethanol (e.g., trifluoroethanol) for regioselectivity.

- Reflux conditions (~2–4 hours).

- Use of excess hydrazine for complete conversion.

- Yields: Ranged from 47% to 93%, with optimal yields (~80%) in ethanol under mild conditions.

Data Table: Reaction Conditions and Yields

| Entry | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | Reflux (~78°C) | 2–4 h | 80 | Optimal for aromatic hydrazines |

| 2 | Fluorinated ethanol | Reflux (~78°C) | 2–3 h | 70–85 | Enhanced regioselectivity |

Michael-Type Addition of (Ethoxymethylene) Malononitrile to Aryl Hydrazines

Reaction Overview

This method involves a Michael addition of (ethoxymethylene)malononitrile to fluorinated or non-fluorinated aryl hydrazines, followed by cyclization to afford the pyrazole core.

Reaction Pathway

Preparation of this compound

- Reagents: (Ethoxymethylene)malononitrile and fluorinated/non-fluorinated aryl hydrazines.

- Conditions:

- Solvent: Ethanol or fluorinated ethanol.

- Reflux for 2 hours.

- Catalyst: None required.

- Yields: Ranged from 47% to 93%, with the highest yields observed in ethanol.

Data Table: Synthesis Parameters

| Entry | Solvent | Reflux Time | Yield (%) | Notable Features |

|---|---|---|---|---|

| 1 | Ethanol | 2 hours | 80 | High regioselectivity, mild conditions |

| 2 | Fluorinated ethanol | 2–3 hours | 70–85 | Better regioselectivity in fluorinated media |

Solid-Phase Synthesis Approaches

Resin-Supported Synthesis

Recent advances include solid-phase methods where β-ketonitriles or enamine nitriles are immobilized on resins, facilitating purification and combinatorial library generation.

Example

- Resin-bound β-ketonitriles reacted with hydrazines and cleaved with TFA to afford the amino-pyrazoles.

Miscellaneous Methods

Multicomponent and Ring-Transformation Strategies

- Reactions involving hydrazonoyl halides, ketenes, and isothiocyanates have been employed to synthesize various substituted pyrazoles, including the target compound.

Reaction Conditions Summary

- Solvents: Ethanol, trifluoroethanol, or fluorinated solvents.

- Reflux temperatures (~78°C).

- Reaction times: 2–4 hours.

- Yields: 47%–93%, depending on substituents and method.

Summary of Key Findings

| Method | Starting Material | Typical Solvent | Reaction Time | Yield Range | Advantages |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | Aromatic β-ketonitrile derivatives | Ethanol / Fluorinated ethanol | 2–4 h | 47–93% | Versatile, high regioselectivity |

| Michael Addition | (Ethoxymethylene)malononitrile + Hydrazines | Ethanol / Fluorinated ethanol | 2 hours | 47–93% | Mild conditions, regioselective |

| Solid-phase Synthesis | Resin-supported intermediates | TFA cleavage | Variable | 75–90% | Suitable for library synthesis |

Q & A

Q. Q: What is the standard synthetic route for 5-Amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile?

A: The synthesis typically involves a multi-step sequence:

Cyclization : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form the pyrazole core.

Formylation/Oxidation : Introduction of substituents at the 4-position via Vilsmeier-Haack formylation followed by oxidation to a carbonyl group.

Acylation/Substitution : Conversion to intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, which is then treated with ammonium thiocyanate or nitrile sources to introduce the cyano group.

Amination : Final substitution or reduction to install the amino group .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for the cyclization step to improve yield?

A: Key strategies include:

- Catalyst Selection : Use of Lewis acids (e.g., POCl₃) to enhance electrophilicity during cyclization .

- Temperature Control : Maintaining 343–353 K during cyclization to minimize side reactions .

- Solvent Choice : Polar aprotic solvents like DMSO or DMF improve solubility of intermediates .

- Scale-Up Adjustments : Sequential addition of reagents to manage exothermic reactions during large-scale synthesis .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

- X-ray Crystallography : Resolves dihedral angles (e.g., ~74° between aromatic rings) and hydrogen-bonding networks (N–H⋯O/N interactions) .

- Spectroscopy :

Advanced Structural Analysis

Q. Q: How can computational modeling resolve contradictions between experimental XRD and spectral data?

A:

- DFT Calculations : Compare theoretical vs. experimental bond lengths/angles (e.g., C–C deviations <0.02 Å) to validate crystallographic data .

- Hydrogen Bonding Analysis : Use software like Mercury to map intermolecular interactions and explain packing anomalies .

- Tautomer Prediction : Assess keto-enol equilibria using Gaussian or ORCA to reconcile unexpected NMR shifts .

Pharmacological Activity

Q. Q: What biological activities are associated with the 5-aminopyrazole core?

A:

- Adenosine A1 Antagonism : Modulates neurotransmitter release, validated via radioligand binding assays .

- Antimicrobial Activity : Tested against Gram-positive bacteria (MIC ~2–8 µg/mL) using broth microdilution .

- Kinase Inhibition : Screened via fluorescence polarization assays targeting CDK2/Cyclin E .

Designing Bioactivity Studies

Q. Q: How should researchers design assays to evaluate this compound’s bioactivity?

A:

- Target Selection : Prioritize receptors with structural homology to adenosine A1 (e.g., GPCRs) using docking tools like AutoDock .

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate IC₅₀ values .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives .

Crystallography Challenges

Q. Q: What experimental factors affect crystal packing analysis of this compound?

A:

- Solvent Evaporation : Slow evaporation of ethanol:acetone (1:1) yields diffraction-quality crystals .

- Temperature : Crystallization at 150 K minimizes thermal motion artifacts .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize conformation, while C–H⋯O interactions govern packing .

Reaction Mechanism Insights

Q. Q: What mechanistic pathways explain unexpected byproducts during nitrile installation?

A:

- Competitive Pathways : Thiocyanate intermediates may undergo hydrolysis to amides if moisture is present .

- Electrophilic Attack : Steric hindrance at the 4-position can divert reactivity to the 3-position, forming regioisomers .

- Trace Metal Effects : Iron impurities in reagents catalyze nitrile dimerization, requiring chelating agents like EDTA .

Purity and Storage

Q. Q: What methods ensure purity and long-term stability of this compound?

A:

- Chromatography : Prep-HPLC with C18 columns (ACN:H₂O gradient) removes polar impurities .

- Storage : Argon-atmosphere vials at 253–298 K prevent degradation via oxidation or photolysis .

- Stability Monitoring : Periodic LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Data Reconciliation

Q. Q: How to address discrepancies between theoretical and experimental spectral data?

A:

- Solvent Corrections : Apply PCM models in DFT to simulate solvent effects on NMR chemical shifts .

- Conformational Sampling : Use molecular dynamics (MD) to account for flexible substituents (e.g., methoxy groups) .

- Error Margins : Validate IR peak assignments by comparing computed vibrational modes with experimental spectra .

Heterocyclic Modifications

Q. Q: What strategies modify the pyrazole core to enhance pharmacological properties?

A:

- Ring Fusion : Synthesize pyrano[2,3-c]pyrazoles via cyclocondensation with ketones (e.g., ethyl acetoacetate) .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to improve metabolic stability .

- Bioisosteres : Replace the nitrile with carboxamide or sulfonamide groups to modulate solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.